1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.521. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel triazole derivatives, including those with antimicrobial activities, has been a focus of research. Compounds have been designed and synthesized with varying substituents to explore their biological activities. For instance, Bektaş et al. (2007) detailed the synthesis of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activity against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis
- Structural determination studies using methods such as NMR spectroscopy and X-ray diffraction are common to confirm the identity of synthesized compounds and understand their molecular geometry. Kariuki et al. (2022) reported on the structure of a triazole-carbohydrazide derivative, confirming its structure through NMR and single-crystal X-ray diffraction (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).
Antimicrobial Activity Evaluation
- The antimicrobial activity of triazole derivatives and their potential as therapeutic agents have been a significant area of research. The design and synthesis of these compounds, followed by bioactivity tests, have revealed promising candidates against various microorganisms. Fandaklı et al. (2012) explored the reduction, Mannich reaction, and evaluated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, identifying compounds with significant activity (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Application in Drug Synthesis
- Triazole derivatives have been synthesized for potential applications in drug development, such as CCR5 antagonists for oral administration. Ikemoto et al. (2005) detailed a practical synthesis method for a CCR5 antagonist, showing the steps involved in producing an orally active compound (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Properties
IUPAC Name |
1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-6-34-21-12-7-17(13-22(21)33-5)25-27-20(16(3)35-25)14-30-15(2)23(28-29-30)24(31)26-18-8-10-19(32-4)11-9-18/h7-13H,6,14H2,1-5H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOSIKRNUXNRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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